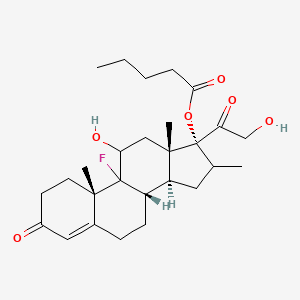

1,2-二氢倍他米松 17-戊酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dihydro Betamethasone 17-Valerate is a synthetic corticosteroid commonly used in the treatment of various skin conditions such as eczema, psoriasis, and dermatitis . It is a potent topical medication that works by reducing inflammation, swelling, and redness of the skin .

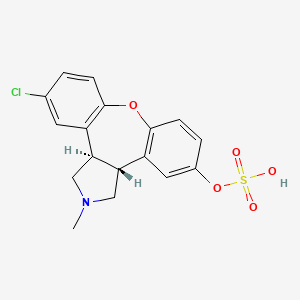

Molecular Structure Analysis

The chemical structure of 1,2-Dihydro Betamethasone 17-Valerate consists of a corticosteroid hormone and a valerate ester . The valerate ester enhances the absorption of the medication into the skin, allowing it to reach the affected area more quickly and effectively .Chemical Reactions Analysis

A stability-indicating RP-HPLC method has been developed for the simultaneous quantitation of impurities of betamethasone-17-valerate and fusidic acid in a topical cream preparation . The method was validated according to current ICH guidelines and was demonstrated to be selective, linear, precise, accurate, robust, and sufficiently sensitive within the validated range .Physical And Chemical Properties Analysis

Betamethasone 17-Valerate has a molecular formula of C27H37FO6 and an average mass of 476.578 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 598.9±50.0 °C at 760 mmHg, and a flash point of 316.0±30.1 °C .科学研究应用

Treatment of Inflammatory Skin Conditions

Betamethasone-17-valerate is used in a topical pharmaceutical cream for the treatment of inflammatory skin conditions and associated secondary infections . The cream contains active pharmaceutical ingredients (APIs) including betamethasone-17-valerate and fusidic acid .

Stability-Indicating Analysis

A novel stability-indicating RP-HPLC method has been developed for the simultaneous quantitation of impurities of both APIs present in this cream . This method is used during formulation development and stability studies .

Anti-Inflammatory Efficacy Enhancement

Betamethasone valerate-loaded niosomes have been formulated to improve the drug’s anti-inflammatory efficacy and reduce its systemic side effects . This is achieved by providing prolonged and localized drug delivery into the skin .

Niosomal Encapsulation

Niosomes are prepared by thin-film hydration using different molar ratios of surfactant, cholesterol, and charge inducers . These niosomes are used to encapsulate betamethasone valerate, enhancing its delivery and efficacy .

In-Vitro Release Kinetics

The release kinetics of betamethasone valerate from niosomes have been studied in vitro . The niosomes showed a biphasic release pattern which was more sustained than the free drug suspension .

Rheological Behavior Study

The rheological behavior of niosomal gels containing betamethasone valerate has been studied . These gels exhibited good spreadability, suitable pH values, and favorable rheological behavior .

安全和危害

Betamethasone 17-Valerate may cause damage to the endocrine system through prolonged or repeated exposure . It may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . It causes skin irritation and may cause an allergic reaction . It may be harmful if swallowed . Repeated exposure may cause skin dryness or cracking .

作用机制

Target of Action

1,2-Dihydro Betamethasone 17-Valerate, a synthetic adrenocorticosteroid, primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of inflammation, immune responses, and various cellular functions .

Mode of Action

Upon binding to its target, 1,2-Dihydro Betamethasone 17-Valerate exerts its effects by controlling the rate of protein synthesis, depressing the migration of polymorphonuclear leukocytes and fibroblasts, and reversing capillary permeability and lysosomal stabilization at the cellular level . This interaction results in the prevention or control of inflammation .

Biochemical Pathways

The compound suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor and reduced production of interleukins, TNF-α, GM-CSF . These actions affect various biochemical pathways, leading to decreased inflammation and immune response .

Pharmacokinetics

The extent of percutaneous absorption of 1,2-Dihydro Betamethasone 17-Valerate is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . The compound is metabolized in the liver and excreted in the urine . The time to peak serum concentration after intravenous administration is between 10 to 36 minutes, and the elimination half-life is approximately 6.5 hours .

Result of Action

The molecular and cellular effects of 1,2-Dihydro Betamethasone 17-Valerate’s action include the relief of pruritic and inflammatory symptoms of corticosteroid-responsive dermatoses . It also has immunosuppressive properties, making it useful in managing several disease states including autoimmune disorders .

Action Environment

The action, efficacy, and stability of 1,2-Dihydro Betamethasone 17-Valerate can be influenced by various environmental factors. For instance, the use of occlusive dressings with topical steroids significantly increases the absorption, thereby increasing the risk for adverse effects . Furthermore, the integrity of the skin (intact vs abraded) can also affect the extent of percutaneous absorption .

属性

IUPAC Name |

[(8S,10S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h13,16,19-21,29,31H,5-12,14-15H2,1-4H3/t16?,19-,20-,21?,24-,25-,26?,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEYXUARKUPLOZ-GEOKMHBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(C(C[C@@H]2[C@@]1(CC(C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydro Betamethasone 17-Valerate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)

![(6,6-Dimethyl-5,6-Dihydroimidazo[2,1-B][1,3]thiazol-3-Yl)methyl N,N'-Dicyclohexylimidothiocarbamate](/img/structure/B1146086.png)

![2-[(2Z)-2-Penten-2-yl]pyridine](/img/structure/B1146095.png)

![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)